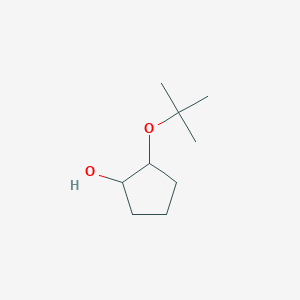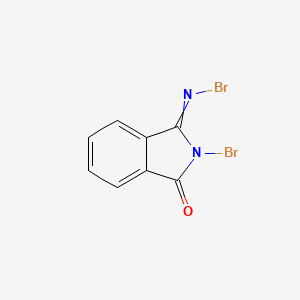
(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is a heterocyclic compound that features both an indazole and a nitrophenyl group Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the nitrophenyl group is a benzene ring substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1-methylindazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Reduction of the nitro group: 2-aminophenyl derivative.
Substitution on the indazole ring: Various substituted indazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of indazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential pharmacological activities.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents. Indazole derivatives have been shown to exhibit a wide range of biological activities, making this compound a valuable candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Indazole: A basic structure that forms the core of (1-Methyl-1H-indazol-3-yl)(2-nitrophenyl)methanone.
2-Nitrobenzoyl Chloride: A precursor used in the synthesis of the compound.
1-Methylindazole: Another precursor used in the synthesis.
Comparison: Compared to its similar compounds, this compound is unique due to the combination of the indazole and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The presence of the nitro group allows for further functionalization, enhancing its versatility in various applications.
Propiedades
Número CAS |
821767-59-3 |
|---|---|
Fórmula molecular |
C15H11N3O3 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(1-methylindazol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-17-12-8-4-2-6-10(12)14(16-17)15(19)11-7-3-5-9-13(11)18(20)21/h2-9H,1H3 |
Clave InChI |
QXMOEMJGHANMEV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


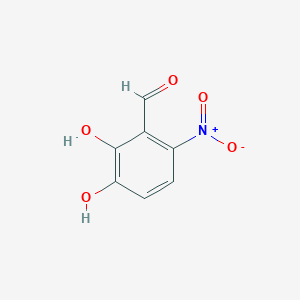
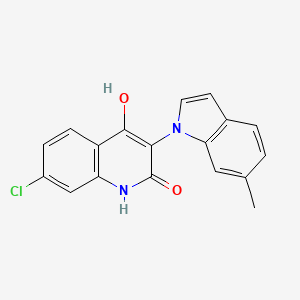

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
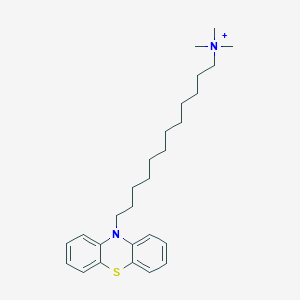
![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)

![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


